molecular formula C12H9BrN4 B2391880 3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 860610-14-6

3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2391880
CAS No.: 860610-14-6
M. Wt: 289.136
InChI Key: BPXMBYLYOGLAGT-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Mechanism of Action

Target of Action

The primary target of 3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase . As a result, the proliferation of cancer cells is hindered .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle control pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties for similar compounds . These properties can help predict the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of this compound is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . This leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Action Environment

It’s worth noting that the properties and stability of similar compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g . This suggests that these compounds may have good stability and efficacy in various environments .

Preparation Methods

The synthesis of 3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of 2-aminopyridine with 3-bromo-2-methylpyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to promote the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with hydrogen peroxide can introduce oxygen-containing functional groups.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures

Scientific Research Applications

3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:

Properties

IUPAC Name

3-bromo-2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4/c1-8-11(13)12-15-7-5-10(17(12)16-8)9-4-2-3-6-14-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXMBYLYOGLAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1Br)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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